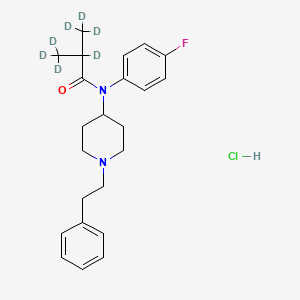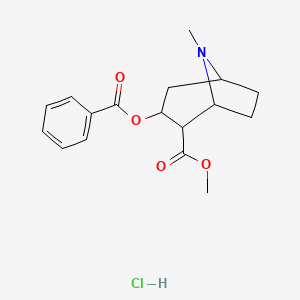
Heat Shock Protein Inhibitor II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heat Shock Protein Inhibitor II is a compound that targets heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. These proteins play a crucial role in maintaining cellular homeostasis and protecting cells from stress-induced damage. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor into nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis and purification processes. The use of nanotechnology, such as the development of albumin nanoparticles, has been explored to enhance the delivery and efficacy of the inhibitor .
Analyse Des Réactions Chimiques
Types of Reactions: Heat Shock Protein Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive oxygen species (ROS).
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include modified versions of the inhibitor with altered functional groups, which can enhance or reduce its activity.
Applications De Recherche Scientifique
Heat Shock Protein Inhibitor II has a wide range of scientific research applications:
Chemistry: Used to study protein folding and stability.
Biology: Investigates cellular stress responses and protein homeostasis.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and viral infections .
Industry: Utilized in the development of nanomaterials for targeted drug delivery and phototherapy enhancement.
Mécanisme D'action
Heat Shock Protein Inhibitor II exerts its effects by binding to heat shock proteins, preventing them from performing their chaperone functions. This inhibition disrupts protein folding and stability, leading to the accumulation of misfolded proteins and subsequent cellular stress. The compound targets various molecular pathways, including the mitochondrial pathway, death receptor pathway, and endoplasmic reticulum stress pathway .
Comparaison Avec Des Composés Similaires
Heat Shock Protein Inhibitor II is unique compared to other similar compounds due to its specific targeting of heat shock proteins and its potential therapeutic applications. Similar compounds include:
Gambogic Acid: Another heat shock protein inhibitor used in cancer research.
MKT-077: An HSP70 inhibitor explored for its anticancer properties.
Pimitespib: An HSP90 inhibitor used in clinical trials for cancer treatment.
These compounds share similar mechanisms of action but differ in their specificity, potency, and therapeutic applications.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5- |
Clé InChI |
IJPPHWXYOJXQMV-UITAMQMPSA-N |
SMILES isomérique |
C\1CNC(=O)/C1=C\C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)


![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)

![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)





![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
